

# An In-depth Technical Guide to **tert-Butyl 3-formylbenzylcarbamate**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | <i>tert-Butyl 3-formylbenzylcarbamate</i> |
| Cat. No.:      | B061396                                   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

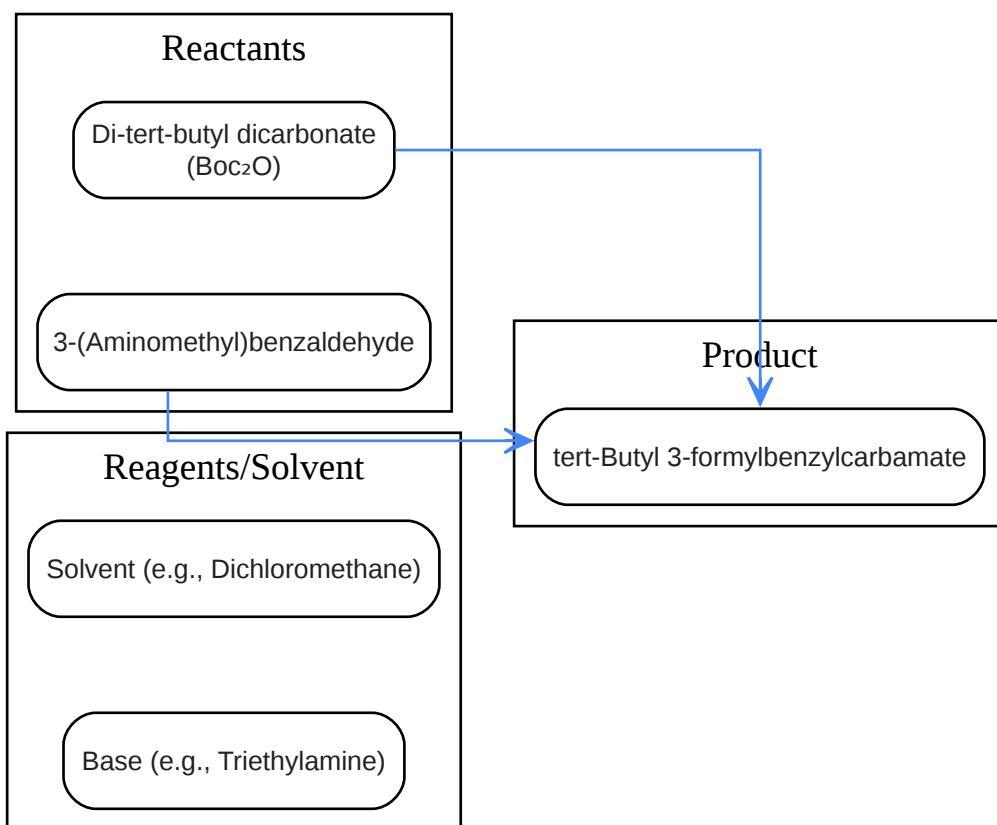
This technical guide provides a comprehensive overview of **tert-butyl 3-formylbenzylcarbamate**, a key organic intermediate in contemporary pharmaceutical and agrochemical synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and includes a thorough analysis of its spectroscopic data for characterization. Furthermore, this guide explores its applications in drug discovery, highlighting its role as a versatile building block in the synthesis of bioactive molecules.

## Introduction

**tert-Butyl 3-formylbenzylcarbamate**, also known by its synonym N-Boc-3-(aminomethyl)benzaldehyde, is an organic compound featuring a carbamate functional group. [1] The structure incorporates a tert-butyl group, which imparts steric hindrance and influences its reactivity and solubility.[1] The presence of a formyl (aldehyde) group on the benzyl ring makes it a reactive intermediate capable of participating in a variety of chemical transformations, including condensation and oxidation reactions.[1] Its aromatic benzyl moiety contributes to its overall stability and influences its interactions with other molecules.[1] Primarily utilized in organic synthesis, this compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1]

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **tert-butyl 3-formylbenzylcarbamate** is presented in the table below. These properties are essential for its handling, reaction setup, and purification.


| Property         | Value                                                                     | Reference           |
|------------------|---------------------------------------------------------------------------|---------------------|
| Chemical Formula | $C_{13}H_{17}NO_3$                                                        | <a href="#">[1]</a> |
| Molecular Weight | 235.28 g/mol                                                              | <a href="#">[1]</a> |
| CAS Number       | 170853-04-0                                                               | <a href="#">[1]</a> |
| Appearance       | Pale yellow solid                                                         | <a href="#">[1]</a> |
| Synonyms         | N-Boc-3-(aminomethyl)benzaldehyde, tert-Butyl N-(3-formylbenzyl)carbamate | <a href="#">[1]</a> |
| Purity (typical) | 90-97%                                                                    | <a href="#">[1]</a> |

## Experimental Protocols

### Synthesis of tert-Butyl 3-formylbenzylcarbamate

The synthesis of **tert-butyl 3-formylbenzylcarbamate** is typically achieved through the N-protection of 3-(aminomethyl)benzaldehyde with di-tert-butyl dicarbonate ( $Boc_2O$ ). This reaction is a standard procedure for introducing the tert-butyloxycarbonyl (Boc) protecting group onto a primary amine.

Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: General reaction scheme for the synthesis of **tert-Butyl 3-formylbenzylcarbamate**.

Materials:

- 3-(Aminomethyl)benzaldehyde hydrochloride
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N) or another suitable base
- Dichloromethane (DCM) or another suitable anhydrous solvent
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography elution

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in dichloromethane.
- Basification: Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and free the amine. Stir for 15-20 minutes at room temperature.
- Boc Protection: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure to obtain the crude product.

## Purification

The crude **tert-butyl 3-formylbenzylcarbamate** is typically purified by flash column chromatography on silica gel.

Procedure:

- Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the product from impurities.

- Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **tert-butyl 3-formylbenzylcarbamate** as a pale yellow solid.[\[1\]](#)

## Spectroscopic Data and Characterization

The structure and purity of **tert-butyl 3-formylbenzylcarbamate** are confirmed by various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)   | <sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) |
|----------------------------------------------------|---------------------------------------------------|
| δ 9.99 (s, 1H, -CHO)                               | δ 192.2 (-CHO)                                    |
| δ 7.80 (s, 1H, Ar-H)                               | δ 156.0 (C=O, carbamate)                          |
| δ 7.72 (d, J=7.6 Hz, 1H, Ar-H)                     | δ 140.0 (Ar-C)                                    |
| δ 7.58 (d, J=7.6 Hz, 1H, Ar-H)                     | δ 136.5 (Ar-C)                                    |
| δ 7.48 (t, J=7.6 Hz, 1H, Ar-H)                     | δ 132.0 (Ar-CH)                                   |
| δ 5.05 (br s, 1H, -NH)                             | δ 129.5 (Ar-CH)                                   |
| δ 4.41 (d, J=6.0 Hz, 2H, -CH <sub>2</sub> -)       | δ 129.0 (Ar-CH)                                   |
| δ 1.47 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> ) | δ 128.5 (Ar-CH)                                   |
| δ 80.0 (-C(CH <sub>3</sub> ) <sub>3</sub> )        |                                                   |
| δ 44.5 (-CH <sub>2</sub> -)                        |                                                   |
| δ 28.4 (-C(CH <sub>3</sub> ) <sub>3</sub> )        |                                                   |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The provided data is predicted based on typical values for similar structures and may vary slightly.

### **Infrared (IR) Spectroscopy**

The IR spectrum of **tert-butyl 3-formylbenzylcarbamate** would exhibit characteristic absorption bands for its functional groups.

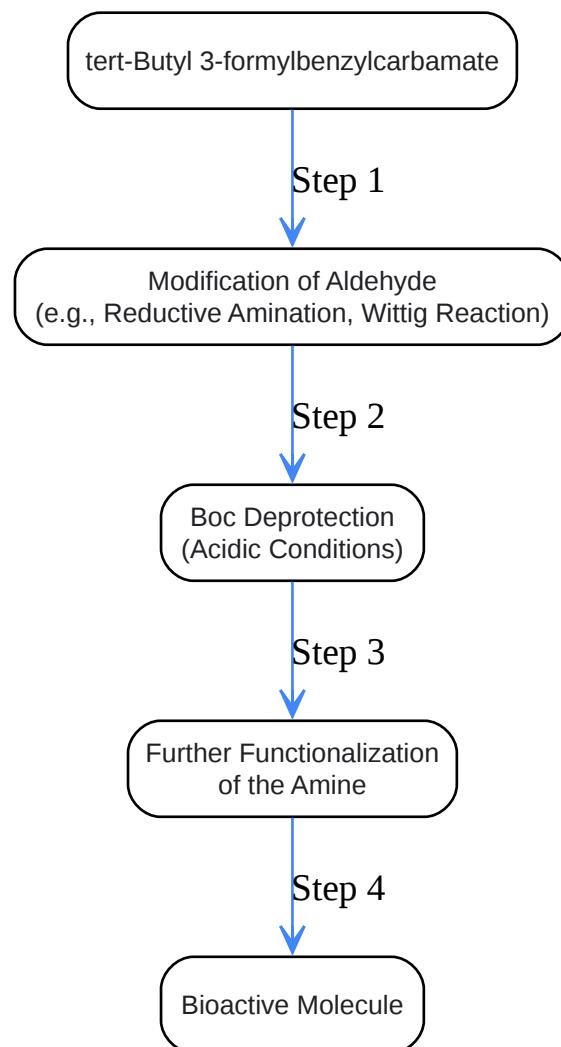
| Functional Group | Vibrational Mode | Expected Frequency (cm <sup>-1</sup> ) |
|------------------|------------------|----------------------------------------|
| N-H (carbamate)  | Stretching       | ~3350                                  |
| C-H (aromatic)   | Stretching       | ~3100-3000                             |
| C-H (aliphatic)  | Stretching       | ~2970-2850                             |
| C=O (aldehyde)   | Stretching       | ~1700                                  |
| C=O (carbamate)  | Stretching       | ~1685                                  |
| C=C (aromatic)   | Stretching       | ~1600, 1480                            |
| C-N              | Stretching       | ~1250                                  |
| C-O              | Stretching       | ~1160                                  |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Technique                      | Expected m/z                                                               | Interpretation     |
|--------------------------------|----------------------------------------------------------------------------|--------------------|
| Electrospray Ionization (ESI+) | 236.1332                                                                   | [M+H] <sup>+</sup> |
| 258.1151                       | [M+Na] <sup>+</sup>                                                        |                    |
| 180.0706                       | [M - C <sub>4</sub> H <sub>8</sub> + H] <sup>+</sup> (loss of isobutylene) |                    |
| 134.0600                       | [M - Boc + H] <sup>+</sup>                                                 |                    |

## Applications in Drug Discovery and Development


**tert-Butyl 3-formylbenzylcarbamate** is a valuable building block in medicinal chemistry due to the presence of two key reactive sites: the aldehyde group and the Boc-protected amine. The

Boc group provides a stable protecting group for the amine that can be readily removed under acidic conditions, allowing for sequential chemical modifications.

The aldehyde functionality can be utilized in various reactions to construct more complex molecular scaffolds. For instance, it can undergo reductive amination to introduce new amine-containing substituents or participate in Wittig-type reactions to form alkenes. These transformations are fundamental in the synthesis of a wide range of biologically active compounds.

While specific signaling pathways directly modulated by **tert-butyl 3-formylbenzylcarbamate** itself are not extensively documented, its derivatives are of significant interest in drug discovery. The 3-aminomethylbenzaldehyde core is a structural motif present in various compounds with potential therapeutic applications.

Workflow for Utilization in Drug Synthesis:



[Click to download full resolution via product page](#)

Figure 2: A generalized workflow illustrating the use of **tert-butyl 3-formylbenzylcarbamate** in the synthesis of bioactive molecules.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **tert-butyl 3-formylbenzylcarbamate**. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**tert-Butyl 3-formylbenzylcarbamate** is a versatile and important intermediate in organic and medicinal chemistry. Its bifunctional nature, with a reactive aldehyde and a protected amine, allows for a wide range of synthetic transformations, making it a valuable tool for the construction of complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its properties, synthesis, purification, and characterization, which will be of significant value to researchers and professionals in the field of drug discovery and development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 170853-04-0: TERT-BUTYL 3-FORMYLBENZYLCARBAMATE [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 3-formylbenzylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061396#what-is-tert-butyl-3-formylbenzylcarbamate]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)